![molecular formula C10H10ClNO2 B12867981 2-(Chloromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B12867981.png)
2-(Chloromethyl)-4-ethoxybenzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-4-ethoxybenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C10H10ClNO2, is characterized by a benzene ring fused to an oxazole ring, with a chloromethyl and an ethoxy group attached to the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-ethoxybenzo[d]oxazole typically involves the reaction of 2-aminophenol with chloroacetic acid to form 2-chloromethylbenzoxazole. This intermediate is then reacted with ethyl iodide under basic conditions to introduce the ethoxy group at the 4-position of the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-4-ethoxybenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as the conversion of the oxazole ring to an oxazoline ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted benzoxazole derivatives.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of oxazoline derivatives.
科学的研究の応用
2-(Chloromethyl)-4-ethoxybenzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Chloromethyl)-4-ethoxybenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(Chloromethyl)benzo[d]oxazole: Lacks the ethoxy group, making it less lipophilic and potentially less bioavailable.
2-Ethoxybenzo[d]oxazole: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.
4-Ethoxybenzo[d]oxazole: Lacks the chloromethyl group, similar to 2-ethoxybenzo[d]oxazole.
Uniqueness
2-(Chloromethyl)-4-ethoxybenzo[d]oxazole is unique due to the presence of both the chloromethyl and ethoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields .
特性
分子式 |
C10H10ClNO2 |
|---|---|
分子量 |
211.64 g/mol |
IUPAC名 |
2-(chloromethyl)-4-ethoxy-1,3-benzoxazole |
InChI |
InChI=1S/C10H10ClNO2/c1-2-13-7-4-3-5-8-10(7)12-9(6-11)14-8/h3-5H,2,6H2,1H3 |
InChIキー |
SZBPYRVKQURNCY-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC2=C1N=C(O2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


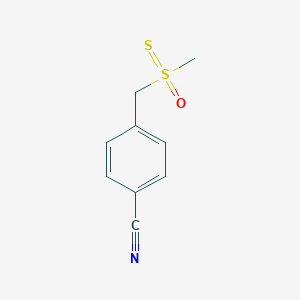

![[3'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B12867924.png)
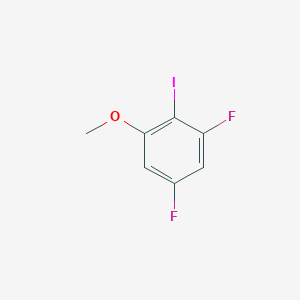
![3-Methyl-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B12867936.png)
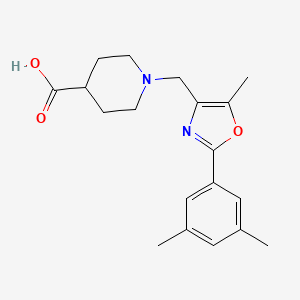
![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12867948.png)
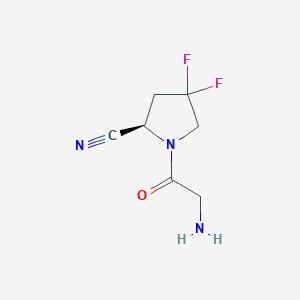
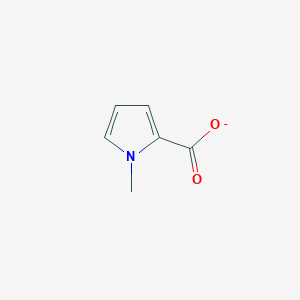
![tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12867962.png)


![(3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B12867989.png)
![2-(Difluoromethyl)-5-fluorobenzo[d]oxazole](/img/structure/B12867990.png)
